Product packaging for 1-(3,4-dichlorophenyl)-1H-pyrrole(Cat. No.:CAS No. 169036-51-5)

1-(3,4-dichlorophenyl)-1H-pyrrole

Cat. No.: B2562443
CAS No.: 169036-51-5
M. Wt: 212.07
InChI Key: XHHDJQFPLRCAJU-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1H-pyrrole ( 169036-51-5) is a high-value chemical building block extensively utilized in synthetic organic and medicinal chemistry as a key pharmaceutical intermediate . This compound serves as a crucial precursor in the research and development of active pharmaceutical ingredients (APIs) and other fine chemicals . It is offered at high chemical purity, typically exceeding 99%, and is analyzed by techniques including LCMS and GCMS to ensure quality and consistency for demanding research applications . The supplied compound is characterized by its molecular formula (C10H7Cl2N) and a molecular weight of 212.08 g/mol . Researchers should note that this chemical is classified with the signal word "Warning" and may cause skin and eye irritation (H315-H319) . For stable material properties, it is recommended to store the product sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Cl2N B2562443 1-(3,4-dichlorophenyl)-1H-pyrrole CAS No. 169036-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dichlorophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHDJQFPLRCAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 1 3,4 Dichlorophenyl 1h Pyrrole Chemical Reactivity

Elucidation of Reaction Mechanisms in Pyrrole (B145914) Formation (e.g., Cyano-Addition and Migration, Dehydrative Cyclization)

The formation of the N-arylpyrrole core, such as in 1-(3,4-dichlorophenyl)-1H-pyrrole, can be achieved through various synthetic strategies.

Cyano-Addition and Migration: A notable strategy for constructing functionalized 2-amino-3-cyano pyrroles involves a copper-catalyzed reaction between terminal alkynes and sulfonyl azides. rsc.org This process generates N-sulfonoketenimine intermediates, which are then intercepted by phenacylmalononitriles. rsc.org This method proceeds with excellent regioselectivity to yield the desired pyrrole derivatives. rsc.org Another approach involves the [3+2] cycloaddition of (iso)quinolinium ylides with fumaronitrile (B1194792) to produce cyano-substituted pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov

Dehydrative Cyclization: Gold-catalyzed dehydrative cyclization of heteroatom-substituted propargylic alcohols provides an efficient route to pyrroles. acs.org This method is characterized by its rapid reaction times and high yields under mild, open-flask conditions. acs.org The Paal-Knorr reaction, a classic method for pyrrole synthesis, involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3,4-dichloroaniline. A catalytic asymmetric version of the Paal-Knorr reaction has been developed to produce axially chiral arylpyrroles with high enantioselectivity. nih.gov This reaction utilizes a combined-acid catalytic system. nih.gov

Electrophilic and Nucleophilic Substitution Patterns in N-Arylpyrroles

The pyrrole ring in N-arylpyrroles is electron-rich and generally susceptible to electrophilic substitution. nih.gov However, the substitution pattern is influenced by the nature of the substituents on both the pyrrole and the aryl rings.

Electrophilic Substitution: The high electron density of the pyrrole ring makes it prone to electrophilic attack. nih.gov However, this reactivity also makes it susceptible to oxidation, especially when not substituted with electron-withdrawing groups. nih.gov The Vilsmeier-Haack reaction, for instance, is a common method for the formylation of N-aryl-2,5-dimethylpyrroles. nih.gov

Nucleophilic Substitution: While less common for the pyrrole ring itself, nucleophilic aromatic substitution (SNAr) can occur on the perfluorinated pyridine (B92270) ring when reacted with hydroxybenzaldehydes. rsc.org The site of substitution is dependent on the reaction conditions and the nucleophilicity of the phenolate. rsc.org In the context of aryl halides, nucleophilic aromatic substitution can proceed through either an addition-elimination or an elimination-addition (benzyne) mechanism. youtube.com Strong nucleophiles are typically required for these reactions. youtube.com

Halogenation Chemistry of Pyrroles, with Specific Reference to Chlorination

The halogenation of pyrroles, particularly chlorination, is a challenging yet important transformation for modifying their biological and chemical properties.

Direct chlorination of the pyrrole ring often leads to a mixture of products and can be difficult to control. google.com The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophilic halogenating agents, often resulting in polyhalogenation and sometimes oxidation of the ring. nih.govgoogle.com

Achieving site-selective chlorination of the pyrrole ring is a significant synthetic challenge.

Due to the greater resonance stabilization of the carbocation intermediate at the C2(C5) position, electrophilic halogenation of pyrroles typically favors substitution at these positions. nih.gov Directing groups or specific catalysts are often necessary to achieve chlorination at the C3 or C4 positions. For instance, enzymatic chlorination using the flavin-dependent halogenase PrnC has been shown to regioselectively chlorinate the C3 position of the pyrrole backbone in the biosynthesis of pyrrolnitrin. nih.gov

The high reactivity of the pyrrole ring poses significant challenges for direct and controlled poly-halogenation.

Unsubstituted pyrroles are prone to uncontrolled poly-halogenation when treated with strong electrophilic halogenating agents. nih.govchemrxiv.org This often leads to a mixture of chlorinated products and can also result in ring oxidation. google.com To circumvent these issues, N-protected pyrroles are often used, although their reaction with N-chlorosuccinimide can be sluggish. nih.gov An alternative approach is debrominative chlorination, where bromine atoms on the pyrrole ring are displaced by chlorine, allowing for a more controlled introduction of chlorine atoms under milder conditions. google.com

Oxidative Transformations and Pathways of Pyrrole and N-Arylpyrrole Derivatives

Pyrroles and their N-aryl derivatives are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions.

The electron-rich nature of the pyrrole ring makes it susceptible to air oxidation, especially when it lacks electron-withdrawing substituents. nih.gov This oxidation can lead to the formation of colored gums and sludges, a process of concern in fuel stability. opennetzero.org

The degradation of pyrroles often involves autoxidation and de-aromatization processes.

Pyrroles are known to be unstable in the presence of oxygen and can undergo autoxidation. opennetzero.org The process by which pyrroles react with oxygen has been a subject of study, with some products of the reaction being identified. opennetzero.org For example, the air oxidation of pyrrole can yield succinimide (B58015) as a minor product. opennetzero.org The dearomatization of pyrroles through oxidative methods can be a powerful tool for creating functionalized molecules in organic synthesis, although it is often considered difficult to control. dntb.gov.ua An efficient protocol for the synthesis of highly functionalized 2H-pyrroles involves the dearomative chlorination of 1H-pyrroles to generate reactive 2,5-dichloro-substituted 2H-pyrrole intermediates. nih.gov

Role of Oxidants and pH in Pyrrole Reactivity

While specific mechanistic studies detailing the reactivity of this compound are not extensively available in the reviewed literature, the chemical behavior of the pyrrole core is well-documented. The reactivity of pyrrole and its derivatives is significantly influenced by the presence of oxidants and the ambient pH. These factors are particularly crucial in oxidative reactions such as electropolymerization, which serves as a primary model for understanding the oxidative susceptibility of the pyrrole ring. The general principles observed for pyrrole can be extrapolated to understand the potential reactivity of its substituted derivatives like this compound.

The fundamental oxidative reaction of pyrrole involves the removal of an electron from the π-system of the ring to form a highly reactive radical cation. nih.gov This initiation step is the gateway to various subsequent reactions, most notably polymerization, where radical cations couple to form dimers and eventually long polymer chains. nih.gov This process is a form of oxidative coupling, a common reaction for pyrroles in the presence of various oxidants and catalysts. rawdatalibrary.netresearcher.life

The efficiency and outcome of this oxidative process are heavily dependent on pH. An acidic environment is generally considered more favorable for the electropolymerization of pyrrole. researchgate.net In neutral or basic solutions, the polymerization can be hindered by the deprotonation of the radical cations, which interferes with the coupling reaction. researchgate.net Therefore, controlling the pH is essential for directing the reactivity of the pyrrole ring towards desired products.

Influence of pH on Pyrrole Electropolymerization

Research on the electropolymerization of pyrrole on various surfaces demonstrates a clear dependence on the pH of the solution. Homogeneous and adherent polypyrrole (PPy) films are typically obtained in a specific pH range.

For instance, studies on iron surfaces show that effective electropolymerization occurs in a malic acid medium at a pH between 4 and 7. researchgate.net Outside of this range, the resulting polymer films are often non-adherent and of poor quality. researchgate.net The acidity of the solution not only facilitates the polymerization process but also influences the structure and morphology of the resulting polymer. researchgate.net It has been suggested that in acidic media, the -N-H groups of the pyrrole ring can bond to the substrate surface, improving the adherence of the polymer film. researchgate.net

pH RangeObservation on Iron Surface (Malate Solution)Reference
4 - 7Homogeneous and adherent Polypyrrole (PPy) films researchgate.net
> 7 or < 4Non-adherent PPy coatings researchgate.net

This table illustrates the general effect of pH on the quality of polypyrrole films formed during electropolymerization on an iron surface, based on available research.

Role of Oxidants in Initiating Reactivity

The oxidation of the pyrrole monomer is the critical first step in its polymerization and other oxidative coupling reactions. nih.gov This can be achieved chemically using various oxidizing agents or electrochemically by applying an anodic potential.

In electrochemical synthesis, the applied potential must be sufficient to overcome the oxidation potential of the monomer. redalyc.org Once oxidized to a radical cation, it can react with another monomer radical cation to form a dimer, which is then re-aromatized through the loss of two protons. nih.gov This process continues, leading to the growth of a polymer chain. The entire process is a cascade of oxidation and coupling steps.

Various oxidants have been utilized in the chemical synthesis and modification of pyrroles, including:

Iodine (I₂) nih.gov

N-bromosuccinimide (NBS) rsc.org

Copper (Cu) and Palladium (Pd) catalysts rawdatalibrary.netresearcher.life

Manganese salts nih.gov

The choice of oxidant can influence the reaction pathway and the final products. For example, iodine has been used to mediate the oxidative cyclization of pyrrole-containing intermediates to form more complex heterocyclic systems. nih.gov

The oxidation potential of the initiator itself can be pH-dependent. The oxidation potential of the hydroxyl radical, for instance, is known to increase as the pH of the aqueous solution decreases, making it a stronger oxidant in acidic conditions. researchgate.net This synergy between oxidant strength and acidic pH contributes to the higher polymerization rates observed under these conditions. researchgate.net

Spectroscopic and Structural Elucidation of 1 3,4 Dichlorophenyl 1h Pyrrole and Analogs

Advanced Spectroscopic Characterization Techniques for Pyrrole (B145914) Derivatives

Spectroscopic techniques are indispensable for elucidating the intricate structural and electronic features of pyrrole derivatives. By probing the interactions of these molecules with electromagnetic radiation, a wealth of information can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including N-arylpyrroles. nih.gov Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H-NMR spectra of N-substituted pyrrole derivatives, the protons on the pyrrole ring typically appear as distinct signals. researchgate.net For instance, in many pyrrole derivatives, the NH proton of the pyrrole ring and the CONH protons can be observed at specific chemical shifts, such as δ 11.59 and δ 12.93 respectively. researchgate.net The coupling patterns and chemical shifts of these protons are influenced by the nature and position of substituents on both the pyrrole and the phenyl rings.

¹³C-NMR spectroscopy complements the proton data by providing insights into the carbon framework of the molecule. nih.govacgpubs.org The chemical shifts of the carbon atoms in the pyrrole and dichlorophenyl rings are sensitive to the electronic effects of the substituents. For example, the carbon signals corresponding to a CONH group and CH carbons in a thiazole (B1198619) ring attached to a pyrrole have been reported at δ 168.50 and δ 103.86, respectively. researchgate.net The specific chemical shifts for "1-(3,4-dichlorophenyl)-1H-pyrrole" would show characteristic signals for the pyrrole ring carbons and the dichlorophenyl ring carbons, with the positions of the chloro-substituents significantly influencing the latter.

Interactive Data Table: Representative NMR Data for Pyrrole Derivatives

Compound/Fragment ¹H-NMR Chemical Shift (δ, ppm) ¹³C-NMR Chemical Shift (δ, ppm)
Pyrrole NH Proton researchgate.net 11.59 -
CONH Proton researchgate.net 12.93 -
CONH Carbon researchgate.net - 168.50
Thiazole CH Carbon researchgate.net - 103.86
Aromatic Protons rsc.org 7.22-7.57 -
Aromatic Carbons rsc.org - 127.12-144.79

Note: The data presented is representative of pyrrole derivatives and may not correspond exactly to "this compound".

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. herts.ac.uk In the context of "this compound," these techniques can confirm the presence of the pyrrole ring, the dichlorophenyl group, and the C-N linkage.

The IR spectrum of a pyrrole derivative typically shows characteristic absorption bands. For example, the N-H in-plane stretching, C-C in-ring stretching, and ring vibrations of pyrrole have been reported around 3396 cm⁻¹, 1571 cm⁻¹, and 1467 cm⁻¹, respectively. researchgate.net For N-substituted pyrroles, the absence of the N-H stretching band is a key indicator. The spectrum would be dominated by C-H stretching vibrations of the aromatic rings, C=C stretching vibrations within the rings, and C-N stretching vibrations. The presence of the chloro-substituents on the phenyl ring would also give rise to characteristic C-Cl stretching bands.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The Raman spectra of N-substituted diketopyrrolopyrroles have shown significant vibrational frequency shifts for ν(N-C) and ν(C=O) modes upon N-substitution, highlighting the sensitivity of this technique to structural changes. herts.ac.uk For "this compound," Raman spectroscopy would be useful in assigning the vibrational modes of the pyrrole and dichlorophenyl rings. researchgate.net

Interactive Data Table: Characteristic IR and Raman Frequencies for Pyrrole Derivatives

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Pyrrole N-H Stretch researchgate.net 3396 -
Pyrrole C-C in-ring Stretch researchgate.net 1571 -
Pyrrole Ring Vibration researchgate.net 1467 -
C-H Aromatic Stretch ~3100-3000 ~3100-3000
C=C Aromatic Stretch ~1600-1450 ~1600-1450
C-N Stretch herts.ac.uk Varies Varies
C-Cl Stretch ~800-600 ~800-600

Note: These are general ranges and the exact frequencies for "this compound" may vary.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. rsc.org The UV-Vis spectrum provides valuable information about the conjugated π-electron system of "this compound."

The electronic transitions in molecules like this typically involve the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). wikipedia.org These transitions are often of the π → π* type, arising from the conjugated system formed by the pyrrole and phenyl rings. wikipedia.org The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of substituents.

For pyrrole itself, absorption bands are observed around 250 nm and 287 nm, attributed to π-π* transitions. researchgate.net In N-arylpyrroles, the conjugation between the two rings can lead to a red shift (shift to longer wavelengths) of these absorption bands. The presence of the dichlorophenyl group will further influence the electronic transitions. The UV-Vis spectra of some pyrrole derivatives show absorption in the 300–450 nm and 500–700 nm ranges. mdpi.com The molar extinction coefficient (ε) provides a measure of the probability of the electronic transition. Strong absorptions, with ε values in the range of 10,000–20,000 L·mol⁻¹·cm⁻¹, are characteristic of π→π* transitions in conjugated systems. libretexts.org

Interactive Data Table: Typical Electronic Transitions in Pyrrole Derivatives

Transition Type Typical Wavelength Range (nm) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
π → π* researchgate.netlibretexts.org 200 - 400 10,000 - 20,000
n → π* libretexts.org 270 - 350 10 - 100
Extended Conjugation mdpi.com 300 - 700 > 10,000

Note: The specific λmax and ε values for "this compound" would depend on its specific electronic structure and solvent used for measurement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

For "this compound," high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of its molecular formula. rsc.org The molecular ion peak ([M]⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with the [M+2]⁺ and [M+4]⁺ peaks having predictable relative intensities.

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. chemguide.co.uk The analysis of these fragment ions can provide valuable structural information. youtube.com For "this compound," likely fragmentation pathways could include the cleavage of the C-N bond between the pyrrole and phenyl rings, leading to fragment ions corresponding to the pyrrole cation and the dichlorophenyl cation or radical. Other fragmentations could involve the loss of chlorine atoms or the fragmentation of the pyrrole ring itself.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

For "this compound," a single-crystal X-ray diffraction study would reveal the precise geometry of the molecule. mdpi.com This includes the planarity of the pyrrole ring and the orientation of the dichlorophenyl ring relative to the pyrrole ring. The dihedral angle between the two rings is a key structural parameter that influences the degree of π-conjugation between them. The analysis would also detail the intermolecular interactions, such as stacking or hydrogen bonding, that govern the packing of the molecules in the crystal lattice. mdpi.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. rsc.org This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

For "this compound" (C₁₀H₇Cl₂N), the theoretical elemental composition can be calculated. The experimental values obtained from elemental analysis should be in close agreement with the calculated values (typically within ±0.4%) to confirm the purity and stoichiometry of the compound. acgpubs.org

Computational and Theoretical Chemistry Studies on 1 3,4 Dichlorophenyl 1h Pyrrole and N Arylpyrroles

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energies, and a host of electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating electronic properties of organic molecules, including N-arylpyrroles. mdpi.com The core principle of DFT is to use the electron density, a function of only three spatial coordinates, to determine the energy and other properties of the system. mdpi.com

For molecules in the N-arylpyrrole class, DFT calculations are crucial for understanding their three-dimensional structure and stereoselectivity in reactions. nih.gov Geometry optimization is performed to find the lowest energy conformation of the molecule. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed, often paired with basis sets such as 6-31G(d,p) or 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.netnih.gov Dispersion corrections are sometimes added to better account for non-covalent interactions. nih.gov

These calculations provide optimized structural parameters (bond lengths, bond angles, and dihedral angles) that can be compared with experimental data, often showing good agreement. researchgate.netnih.gov For instance, DFT has been used to study various dichlorophenyl derivatives, confirming their structural parameters and exploring their electronic characteristics. nih.gov The electronic properties derived from DFT, such as total energy, dipole moment, and orbital energies, are essential for predicting the molecule's reactivity and behavior in different chemical environments. researchgate.netresearchgate.net

Table 1: Common Functionals and Basis Sets Used in DFT Studies of Aryl Heterocycles

FunctionalBasis SetApplication
B3LYP6-31G(d,p)Geometry Optimization, Electronic Properties researchgate.net
B3LYP6-311G(d,p)Geometry Optimization, NLO Properties nih.gov
B3LYP6-311++G(d,p)Geometry Optimization, Vibrational Frequencies, NLO Properties, MEP Analysis ekb.eg
M06-2X6-311++G(d,p)Geometry Optimization, Electronic Properties nih.gov
HSEH1PBE6-311++G(d,p)Geometry Optimization, Thermodynamic Properties sysrevpharm.org
PBE-Band structure of heterostructures mdpi.com

This table is generated based on methodologies reported for similar molecular structures.

Coupled-Cluster Models for Excitation Energies and Electronic Spectra

Coupled-Cluster (CC) theory is a high-accuracy, post-Hartree-Fock method used to address electron correlation. nih.govarxiv.org It is considered one of the most reliable methods for calculating the properties of small to medium-sized molecules. The CC wave function is described using an exponential cluster operator, which accounts for electron excitations from a reference determinant, typically the Hartree-Fock ground state.

CC methods are particularly valuable for calculating accurate excitation energies, which are fundamental to understanding electronic spectra (like UV-Vis absorption). nih.govresearchgate.netresearchgate.netaps.org While computationally more demanding than DFT, truncated CC methods like CCSD (Coupled Cluster with Singles and Doubles) and the "gold standard" CCSD(T) (which adds a perturbative treatment of triple excitations) can provide benchmark-quality results. hu-berlin.de

For molecules like 1-(3,4-dichlorophenyl)-1H-pyrrole, CC calculations could predict the energies of electronic transitions, such as π-π* transitions within the aromatic rings. schrodinger.com These theoretical predictions are instrumental in interpreting experimental spectra and understanding the photophysical properties of the molecule. Although direct CC studies on this specific compound are not prevalent in the literature, the methodology is well-established for providing highly accurate excitation energies for open-shell species and other complex molecular systems. nih.govarxiv.orgresearchgate.netresearchgate.net

Ab Initio Calculations for Adsorption Energies and Geometries (e.g., Pyrrole (B145914)/Metal Interfaces)

Ab initio calculations, which are based on first principles without empirical parameters, are essential for studying interactions between molecules and surfaces. These methods, including both DFT and wave function-based approaches like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), can elucidate the nature of adsorption of molecules like pyrrole onto metal surfaces. hu-berlin.de

Studies on the interaction of pyrrole with metal surfaces show that the molecule's orientation and binding energy are highly dependent on the specific metal and surface characteristics. researchgate.netnih.gov For instance, calculations have shown that pyrrole tends to adsorb in a flat-lying orientation on some metal surfaces, interacting through its π-orbitals. researchgate.net The interaction can also involve hydrogen bonding between the pyrrole N-H group and surface atoms. rsc.org

Ab initio simulations can determine key parameters such as adsorption energies, optimal adsorption geometries, and the nature of the chemical bond formed between the molecule and the surface. nih.gov This information is critical for applications in catalysis, corrosion inhibition, and molecular electronics, where the interface between an organic molecule and a metal substrate plays a decisive role. For this compound, these calculations could predict how the molecule anchors to a surface, whether through the pyrrole ring, the dichlorophenyl ring, or a combination, and the strength of this interaction.

Table 2: Theoretical Binding Energies of Pyrrole with Gas-Phase Metal Ions

Metal IonBinding Energy (kcal/mol)Binding Site
Mg+38.3π site
Al+43.1π site
Ti+46.1π site
V+50.7π site
Cr+39.5π site
Mn+28.6π site
Fe+46.6π site
Co+51.5π site
Ni+53.0π site
Cu+53.7π site
Zn+36.3π site

Data adapted from quantum chemical calculations on pyrrole-metal ion complexes. Binding is consistently found to be with the π system of the pyrrole ring.

Electronic Structure Analysis

Analyzing the electronic structure provides a detailed map of how electrons are distributed within a molecule, which governs its chemical reactivity and physical properties.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity theory. schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's stability, reactivity, and electronic transport properties. schrodinger.comhuji.ac.il

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the ground state to an excited state. schrodinger.comnih.gov For N-arylpyrroles and related compounds, the distribution of these orbitals is key. Typically, the HOMO is delocalized over the electron-rich pyrrole ring, while the LUMO may be distributed over the aryl substituent, especially if it contains electron-withdrawing groups. researchgate.net

In this compound, the electron-withdrawing chlorine atoms on the phenyl ring are expected to lower the energy of the LUMO. DFT calculations are the standard method for computing HOMO and LUMO energies and visualizing their spatial distribution. nih.govresearchgate.net This analysis helps in understanding charge transfer characteristics and predicting how the molecule will participate in chemical reactions. ekb.eg

Table 3: Representative Frontier Orbital Energies for Dichlorophenyl-Containing Heterocycles

Compound ClassE-HOMO (eV)E-LUMO (eV)Energy Gap (ΔE) (eV)
Dichloro Chalcone Isomers nih.gov-5.86 to -6.22-2.42 to -2.903.02 to 3.83
Dichlorophenyl Pyrazolines nih.gov~ -5.92~ -2.50~ 3.42
Dichlorobenzyl Indazoles~ -6.6~ -1.6~ 5.0
Dicyanonaphthalenes core.ac.uk~ -8.0~ -4.0~ 4.0

This table presents typical values from DFT calculations on related structures to provide context for this compound.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density in a molecule is uneven, creating regions that are relatively electron-rich or electron-poor. This charge distribution can be quantified using various population analysis schemes (e.g., Mulliken, Löwdin, Natural Population Analysis) and visualized using Molecular Electrostatic Potential (MEP) surfaces. libretexts.orgmdpi.comyoutube.comresearchgate.net

An MEP map plots the electrostatic potential onto the molecule's electron density surface. libretexts.org Different colors represent different potential values: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral potential. youtube.com

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between orbitals, providing insights into molecular stability arising from hyperconjugative interactions and charge delocalization. materialsciencejournal.org This analysis translates the complex, multi-electron wavefunctions obtained from quantum chemical calculations into the familiar language of chemical bonding concepts, such as lone pairs and bonding and anti-bonding orbitals. researchgate.net The core of NBO analysis lies in its ability to identify donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and provides a quantitative measure of the interaction strength. wisc.edu

A key interaction in N-arylpyrroles is the delocalization of the nitrogen lone pair into the π* anti-bonding orbitals of the pyrrole and phenyl rings. This n → π* interaction is a significant contributor to the electronic structure and reactivity of these compounds. The extent of this delocalization influences the rotational barrier around the C-N bond connecting the two rings.

The stabilization energies (E(2)) derived from NBO analysis provide a quantitative ranking of the importance of these hyperconjugative interactions. A higher E(2) value indicates a stronger interaction and a greater contribution to the molecule's stability. wisc.edu While the anomeric effect is a well-known example of hyperconjugation, there is ongoing debate about whether hyperconjugation or electrostatic interactions are the primary cause. rsc.orgnih.gov

Table 1: Illustrative NBO Analysis Data for a Hypothetical N-Arylpyrrole Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nπ(C1-C2)5.2n → π
LP(1) Nπ(C3-C4)4.8n → π
LP(3) Clπ(C5-C6)1.5n → π
σ(C1-H)σ(C2-C3)0.8σ → σ

Note: This table is for illustrative purposes and does not represent actual calculated values for this compound.

Molecular Modeling and Docking Studies of Dichlorophenyl Pyrrole Derivatives

Molecular modeling and docking are indispensable computational tools for predicting how a ligand, such as a dichlorophenyl pyrrole derivative, might interact with a biological target, typically a protein. sdiarticle5.com These methods are crucial in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonding, Arene-Cation Interactions with Dichlorophenyl Moieties)

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. sdiarticle5.com The results of these simulations provide a detailed profile of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's binding affinity and specificity. nih.gov

For dichlorophenyl pyrrole derivatives, several types of interactions are of particular interest:

Hydrogen Bonding: The pyrrole nitrogen can act as a hydrogen bond donor, while the chlorine atoms can act as weak hydrogen bond acceptors. The presence of other functional groups on the pyrrole or phenyl ring can introduce additional hydrogen bond donors or acceptors.

Hydrophobic Interactions: The dichlorophenyl and pyrrole rings are largely nonpolar and can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

π-π Stacking: The aromatic nature of both the pyrrole and dichlorophenyl rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions can be parallel or T-shaped.

Arene-Cation Interactions: The electron-rich π-system of the dichlorophenyl ring can interact favorably with positively charged amino acid residues such as lysine (B10760008) and arginine. The chlorine atoms, being electron-withdrawing, can modulate the electron density of the ring and influence the strength of this interaction.

Halogen Bonding: The chlorine atoms of the dichlorophenyl moiety can participate in halogen bonds, where the chlorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on the protein, such as a backbone carbonyl oxygen.

Tools like PLIP (Protein-Ligand Interaction Profiler) can be used to automatically detect and visualize these various types of interactions from the docked poses. nih.govnih.gov

Table 2: Potential Ligand-Protein Interactions for a Dichlorophenyl Pyrrole Derivative

Interaction TypeLigand MoietyPotential Protein Residues
Hydrogen Bond (Donor)Pyrrole N-HAsp, Glu, Backbone C=O
Hydrogen Bond (Acceptor)Chlorine atomsGln, Asn, Ser, Thr
HydrophobicDichlorophenyl, PyrroleAla, Val, Leu, Ile, Met
π-π StackingDichlorophenyl, PyrrolePhe, Tyr, Trp
Arene-CationDichlorophenylLys, Arg
Halogen BondChlorine atomsBackbone C=O, Ser, Thr

This table provides a generalized overview of potential interactions.

Conformational Analysis and Binding Topographies of N-Arylpyrrole Ligands

The three-dimensional shape, or conformation, of a ligand is a critical determinant of its ability to bind to a protein. nih.gov N-arylpyrroles are not rigid molecules; rotation can occur around the single bond connecting the pyrrole and phenyl rings. This torsional flexibility means the molecule can adopt various conformations, only some of which may be suitable for binding to a specific protein target. nih.gov

Conformational analysis aims to identify the low-energy conformations of a molecule. nih.gov For N-arylpyrrole ligands, a key aspect of this analysis is to determine the distribution of dihedral angles between the pyrrole and dichlorophenyl rings. The relative orientation of these two rings can significantly impact how the ligand fits into a binding site and which interactions it can form. nih.gov

Computational methods like molecular dynamics (MD) simulations and Monte Carlo searches are used to explore the conformational space of a ligand. nih.gov These studies can reveal the preferred conformations in different environments, such as in solution or within a protein's binding site.

The "binding topography" refers to the specific three-dimensional arrangement of the ligand within the protein's binding pocket. It describes not only the ligand's conformation but also its position and orientation relative to the surrounding amino acid residues. Understanding the binding topography is essential for structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity. nih.gov For instance, knowing that a particular conformation is required for binding can guide the design of more rigid analogues that are "pre-organized" for binding, potentially increasing their potency.

Prediction of Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of molecules using various descriptors. nih.gov These descriptors can be global, describing the reactivity of the molecule as a whole, or local, indicating the reactivity of specific atoms or regions within the molecule. chemrxiv.org

Global Reactivity Descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For this compound and its derivatives, these descriptors provide a general overview of their chemical behavior:

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is related to the electronegativity of the molecule. A more negative chemical potential indicates a greater stability of the electronic system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): This represents the resistance of a molecule to changes in its electron distribution. A larger hardness value suggests greater stability and lower reactivity. It is calculated as η = (E_LUMO - E_HOMO).

Electrophilicity Index (ω): This global descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile. It is defined as ω = μ² / (2η).

Local Reactivity Descriptors pinpoint the most reactive sites within a molecule for specific types of reactions. These are often derived from the Fukui function, which describes the change in electron density at a particular point when an electron is added to or removed from the molecule.

Fukui Functions (f(r)): These functions identify the sites most susceptible to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). By condensing these functions to individual atoms, one can rank the reactivity of different atoms within the N-arylpyrrole structure.

These reactivity descriptors are valuable for predicting how a molecule like this compound might behave in a chemical reaction or interact with a biological system. nih.govchemrxiv.org For instance, the electrophilicity index can help to understand its potential as a Michael acceptor, while local descriptors can predict which atoms are most likely to be involved in bond formation. chemrxiv.org

Table 3: Definitions of Global Reactivity Descriptors

DescriptorFormulaInterpretation
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Tendency of electrons to escape
Chemical Hardness (η)E_LUMO - E_HOMOResistance to change in electron distribution
Electrophilicity Index (ω)μ² / (2η)Ability to accept electrons

Structure Activity Relationship Sar Investigations of 1 3,4 Dichlorophenyl 1h Pyrrole Analogs

General Principles of SAR in Heterocyclic Systems with Focus on Pyrroles

Heterocyclic compounds, which feature rings containing at least one non-carbon atom, are ubiquitous in medicinal chemistry. wikipedia.org The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is considered a "privileged scaffold" because it appears in numerous natural products and clinically approved drugs. nih.gov Its unique electronic and structural properties make it an attractive core for designing new therapeutic agents. rsc.org

The key principles of SAR in pyrrole-based systems revolve around several factors:

Aromaticity and Electron Distribution: The pyrrole ring is an electron-rich aromatic system. youtube.com The nitrogen atom's lone pair of electrons participates in the π-system, which influences the ring's reactivity and its ability to engage in π-π stacking interactions with biological targets. youtube.com

Hydrogen Bonding: The N-H group in an unsubstituted or C-substituted pyrrole can act as a hydrogen bond donor, a crucial interaction for anchoring a molecule within a protein's binding site. In N-substituted pyrroles like 1-(3,4-dichlorophenyl)-1H-pyrrole, this capability is lost, shifting the focus to other potential interactions.

Substitution Patterns: The positions of substituents on the pyrrole ring are critical. Modifications at different carbons (C2, C3, C4, C5) can dramatically alter a compound's shape, polarity, and electronic properties, thereby affecting its binding affinity and selectivity. escholarship.orgnih.gov For instance, a SAR study on a series of 1H-pyrrole-3-carbonitrile derivatives found that introducing various substituents on an attached aniline (B41778) ring system significantly impacted their activity as STING receptor agonists. nih.gov

SAR studies on pyrrole derivatives have revealed that even minor structural changes can lead to significant differences in biological activity. researchgate.net For example, research on pyrrolo[2,3-d]pyrimidines as kinase inhibitors showed that specific substitutions were essential for achieving dual inhibition of different kinases. nih.gov

Impact of the Dichlorophenyl Substituent on Molecular Conformation and Electronic Properties

Electronic Effects: The two chlorine atoms are electron-withdrawing groups. Their presence on the phenyl ring significantly alters the electronic landscape of the molecule through two primary mechanisms:

Inductive Effect: Due to their high electronegativity, the chlorine atoms pull electron density away from the phenyl ring through the sigma bonds. This effect deactivates the ring, making it less electron-rich. libretexts.org

Resonance Effect: The chlorine atoms can also donate a lone pair of electrons into the aromatic π-system, but this resonance effect is generally weaker than the strong inductive withdrawal.

The net result is a significant polarization of the phenyl ring, creating a distinct electrostatic potential. This altered charge distribution is crucial for molecular recognition, as it can dictate the strength and nature of interactions with amino acid residues in a target protein, such as electrostatic or dipole-dipole interactions. numberanalytics.com Furthermore, the electron-withdrawing nature of the dichlorophenyl group can influence the electronic properties of the attached pyrrole ring.

Influence of Aromatic and Aliphatic N-Substituents on Molecular Interactions and Selectivity

The nature of the substituent at the N-1 position of the pyrrole ring is a key determinant of a compound's biological activity and selectivity. Replacing the 3,4-dichlorophenyl group with other aromatic or aliphatic moieties allows for a systematic exploration of SAR.

Aromatic N-Substituents: Keeping an aromatic ring at the N-1 position, but varying its substituents (e.g., with electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like trifluoromethyl), can fine-tune the electronic properties and interaction potential. nih.gov Aromatic substituents allow for π-π stacking interactions, which are often crucial for high-affinity binding. For example, a study of pyrrolo[3,2-c]pyridines found that a 3,5-bis(trifluoromethyl)phenyl substituent enhanced affinity for the target kinase. nih.gov The size and shape of the aromatic substituent also dictate the ability to fit into specific hydrophobic pockets within a binding site.

Aliphatic N-Substituents: Replacing the dichlorophenyl ring with an aliphatic group (e.g., benzyl, alkyl chain) drastically changes the molecule's properties. nih.gov

Flexibility: Aliphatic chains introduce greater conformational flexibility compared to rigid aromatic rings. This can be advantageous if a binding pocket requires a non-planar conformation but can also be detrimental due to the entropic cost of "freezing" the molecule into a single bioactive conformation upon binding.

Interactions: Aliphatic groups primarily engage in hydrophobic (van der Waals) interactions. They lack the capacity for π-π stacking but can provide bulk and occupy hydrophobic cavities. SAR studies on pyrrole-based inhibitors have shown that the N-benzyl side chain was important for inhibitory potency. nih.gov Conversely, another study found that introducing an aliphatic chain linker between a pyrrole and phenyl ring reduced inhibitory activity compared to a more direct linkage. nih.gov

The choice between an aromatic and an aliphatic N-substituent, and the specific nature of that substituent, is therefore a powerful tool for modulating molecular interactions and achieving selectivity for a desired biological target over off-targets.

Role of Substituent Positioning on the Aryl Ring in Modulating Molecular Interactions (e.g., 3,4-Dichlorophenyl vs. Other Dichlorophenyl Isomers)

The specific placement of the two chlorine atoms on the phenyl ring is not trivial; different dichlorophenyl isomers can lead to vastly different biological outcomes. solubilityofthings.comnih.gov This is because the substitution pattern directly affects the molecule's shape, dipole moment, and the way it presents its interaction points (e.g., hydrogen bond acceptors, hydrophobic surfaces) to a binding partner. Many antifungal drugs like Miconazole and Ketoconazole, for instance, feature a 2,4-dichlorophenyl moiety, highlighting the importance of this specific substitution pattern for their activity. nih.govwikipedia.orgwikipedia.org Similarly, the antidepressant Sertraline contains a 3,4-dichlorophenyl group, which is integral to its function. wikipedia.org

Comparing the 3,4-dichloro isomer to other possibilities reveals key differences:

3,4-Dichlorophenyl: This isomer presents a specific electronic and steric profile. The chlorine at position 4 is para to the point of attachment, allowing its electronic influence to be transmitted effectively through the ring. The chlorine at position 3 provides steric bulk and electronic effects on one side of the ring.

2,4-Dichlorophenyl: The presence of a chlorine atom at the ortho position (C2) introduces significant steric hindrance. This would force the phenyl and pyrrole rings into a more twisted, non-coplanar arrangement. This altered 3D geometry can be either beneficial or detrimental, depending on the topology of the target binding site.

3,5-Dichlorophenyl: This symmetrical substitution pattern results in a different molecular dipole moment compared to the 3,4- or 2,4-isomers. This can fundamentally change long-range electrostatic interactions with the target protein.

The table below summarizes the potential impact of different dichlorophenyl isomer substitutions on key molecular properties relevant to biological activity.

IsomerExpected Steric Impact on Ring ConformationKey Change in Electronic PropertiesPotential Impact on Molecular Interactions
3,4-dichloroModerate; allows for a relatively planar conformation.Asymmetric charge distribution, distinct dipole moment.Specific directional electrostatic and hydrophobic interactions.
2,4-dichloroHigh; forces a significantly twisted conformation due to ortho-substituent.Alters presentation of the π-system for stacking interactions.May fit differently shaped pockets; steric hindrance could prevent binding.
3,5-dichloroModerate; similar steric bulk to 3,4- but symmetrically distributed.Altered magnitude and vector of the molecular dipole moment.Changes long-range electrostatic steering and positioning in the binding site.
2,5-dichloroHigh; ortho-substituent forces a twisted conformation.Asymmetric charge distribution.Combines steric effects of an ortho-substituent with a different dipole moment than the 2,4-isomer.

This comparison underscores that substituent positioning is a critical parameter in drug design, as it directly modulates the precise three-dimensional and electrostatic complementarity between the ligand and its receptor. nih.gov

Design Strategies for Modulating Molecular Recognition and Binding Based on SAR Insights

The insights gained from SAR studies provide a rational basis for designing new analogs of this compound with improved properties. nih.gov The goal is to enhance molecular recognition and binding affinity by optimizing the interactions between the molecule and its biological target. acs.orgnih.gov

Key design strategies include:

Scaffold Hopping and Ring System Modification: While maintaining the core pharmacophore, the pyrrole ring could be replaced with other 5- or 6-membered heterocycles (e.g., pyrazole, imidazole, pyridine) to alter steric bulk, electronic properties, and hydrogen bonding capabilities. researchgate.net This strategy explores new interaction possibilities while retaining essential binding elements.

Fine-Tuning Phenyl Ring Substitution: Based on the SAR of dichlorophenyl isomers, further modifications can be planned. This could involve replacing one or both chlorine atoms with other halogens (F, Br, I) to modulate polarizability and size, or with bioisosteric groups like -CF3 or -CN to mimic the electron-withdrawing properties with different steric demands. Adding electron-donating groups could also be explored to probe for favorable interactions. mdpi.com

Substitution on the Pyrrole Ring: Introducing small substituents (e.g., methyl, cyano, amino groups) at the C2, C3, C4, or C5 positions of the pyrrole ring can be used to probe for additional pockets or interactions within the binding site. nih.govnih.gov This can enhance affinity and selectivity by forming new hydrophobic, polar, or hydrogen-bonding contacts.

Structure-Based Design: If the 3D structure of the biological target is known, computational tools like molecular docking can be used to predict how newly designed analogs will bind. nih.gov This allows for a more rational design process, where modifications are made specifically to complement the shape and chemical environment of the binding site. For example, a hydrophobic substituent can be designed to fill a known hydrophobic pocket.

The following table outlines some hypothetical design strategies based on SAR principles and their intended effects.

Design StrategySpecific Modification ExampleRationale (Based on SAR Insights)Desired Outcome
Modify Aryl SubstituentsReplace 3,4-dichloro with 3-chloro-4-fluoro.Fluorine is smaller and can form unique polar interactions.Improve binding affinity or alter selectivity profile.
Modify Aryl SubstituentsReplace 3,4-dichloro with 3-cyano-4-chloro.The cyano group is a strong hydrogen bond acceptor.Introduce a new, strong directional interaction with the target.
Add Pyrrole SubstituentsAdd a methyl group at the C2 position of the pyrrole.Probe for small hydrophobic pockets near the N-phenyl junction.Increase affinity through enhanced van der Waals contacts.
Add Pyrrole SubstituentsAdd a hydroxymethyl group at the C3 position.Introduce a hydrogen bond donor/acceptor to engage with polar residues.Anchor the molecule in the binding site and improve selectivity.

Ultimately, these strategies, guided by a continuous cycle of design, synthesis, and biological testing, are essential for transforming a lead compound like this compound into a highly optimized molecule for a specific application. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3,4-dichlorophenyl)-1H-pyrrole, and how can reaction conditions be optimized for yield improvement?

  • Methodology :

  • Synthesis : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, reacting 3,4-dichloroaniline with pyrrole precursors under catalytic conditions (e.g., Pd catalysis for aryl coupling). Optimization involves adjusting solvent polarity (e.g., toluene or DMF), temperature (80–120°C), and stoichiometry of reagents. highlights a 50–55% yield for similar pyrrole derivatives using petroleum ether or toluene for recrystallization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from solvents like petroleum ether improves purity. Monitoring via TLC and HPLC ensures reaction progression.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers expect?

  • Methodology :

  • <sup>1</sup>H NMR : Aromatic protons on the dichlorophenyl ring appear as doublets (δ 6.8–7.4 ppm), while pyrrole protons resonate as singlets or multiplet signals (δ 6.2–6.8 ppm). reports δ 6.23 ppm for pyrrole protons in DMSO-<i>d</i>6 .
  • IR Spectroscopy : Stretching vibrations for C-Cl bonds appear at ~550–650 cm⁻¹, and pyrrole C-N/C=C bonds at ~1450–1600 cm⁻¹.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at 228.9952 for C10H6Cl2N).

Advanced Research Questions

Q. How can researchers design and evaluate analogs of this compound to study structure-activity relationships (SAR) in tubulin inhibition?

  • Methodology :

  • Analog Design : Introduce substituents (e.g., methoxy, halogen, alkyl groups) at the pyrrole or phenyl ring. demonstrates that methoxy groups at the 3,4-positions enhance tubulin binding .
  • Biological Assays : Use in vitro tubulin polymerization assays (e.g., turbidity measurements at 350 nm) and cytotoxicity screening (MTT assay) against cancer cell lines. Compare IC50 values to establish SAR trends.
  • Crystallography : Co-crystallize analogs with tubulin to resolve binding modes (as in , which uses X-ray diffraction for structural analysis) .

Q. What computational approaches are recommended to predict the electronic properties and reactivity of this compound derivatives?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. validates DFT for analyzing thiourea analogs .
  • Molecular Docking : Use AutoDock Vina to simulate binding to tubulin (PDB ID: 1SA0). Focus on hydrophobic interactions with β-tubulin’s colchicine site.
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-protein complexes.

Q. How should conflicting data regarding the biological activity of this compound derivatives be analyzed to determine structure-function correlations?

  • Methodology :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., tubulin polymerization + apoptosis markers like caspase-3 activation).
  • Meta-Analysis : Aggregate SAR data from multiple studies (e.g., and ) to identify consensus pharmacophores. Use statistical tools (e.g., PCA) to resolve outliers .
  • Stereoelectronic Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3) with activity trends via Hammett plots or QSAR models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.